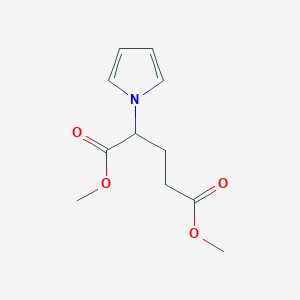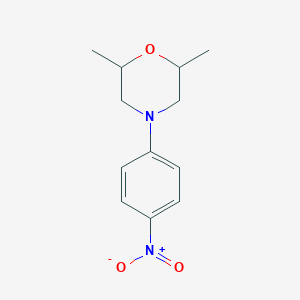![molecular formula C13H8Cl2N4O B1305145 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole CAS No. 671186-08-6](/img/structure/B1305145.png)
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole" is a derivative of the tetrazole family, which is characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazoles are known for their various biological activities and applications in pharmaceutical chemistry. The dichlorophenoxy group suggests potential for interaction with various biological targets, and the presence of chlorine atoms could indicate enhanced lipophilicity, which may affect the compound's bioavailability and reactivity.
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the use of azides and nitriles or aldehydes as starting materials. For instance, the synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole was achieved using 4-cyanophenol and sodium azide in water, indicating that similar methods could be applied to synthesize the compound . Another relevant synthesis approach is the reaction of phenylsulfonylhydrazones with arenediazonium salts, which yields 2,5-disubstituted tetrazoles . Although the exact synthesis of "5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
Tetrazole derivatives often exhibit planar ring structures, as seen in the crystal structure analysis of related compounds . The planarity of the tetrazole ring can influence the molecule's stacking and interaction with other molecules or biological targets. The presence of substituents like the dichlorophenoxy group can further affect the overall molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions, including cycloadditions and substitution reactions. The dichlorophenoxy group in the compound of interest may undergo nucleophilic substitution reactions, potentially leading to the formation of new derivatives with different biological activities. The reactivity of the tetrazole ring itself can also be exploited in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of chloro groups can increase lipophilicity, which may affect the compound's solubility in organic solvents . The thermal stability of tetrazole derivatives has been reported to be good up to certain temperatures, which is important for their practical applications . The presence of intermolecular hydrogen bonds and π-π interactions can also contribute to the stability and crystalline properties of these compounds .
Scientific Research Applications
Structural Analysis and Molecular Docking
Tetrazole derivatives have been structurally characterized using X-ray crystallography, revealing insights into their crystalline forms, cell dimensions, and molecular interactions. Notably, molecular docking studies have been conducted to understand the orientation and interaction of tetrazole molecules within active sites of target enzymes, providing valuable information for the design of COX-2 inhibitors (Al-Hourani et al., 2015), (Al-Hourani et al., 2020).
Synthesis and Characterization of Novel Tetrazoles
The synthesis of novel tetrazoles and their characterization through various techniques, including X-ray analysis and NMR chemical shifts, have been reported. This research enhances our understanding of tetrazole regiochemistry and contributes to the development of new materials with potential applications in various industries (Tariq et al., 2013).
Electron-Induced Reactivity and Ring Opening
Studies on the electron-induced reactivity of tetrazole derivatives, focusing on the formation of anion products and the influence of molecular structure on electron-induced ring opening, provide valuable insights into the stability and reactivity of these compounds, which can inform their applications in fields such as materials science and pharmaceuticals (Luxford et al., 2021).
Prototropic Tautomerism Studies
Investigations into the prototropic tautomerism of tetrazoles contribute to our understanding of their chemical behavior and properties, which is crucial for their application in medicinal chemistry and other fields (Alkorta & Elguero, 2012).
Synthesis and Functionalization of Tetrazoles
Research on the synthesis and functionalization of tetrazoles, including reactions with high regioselectivities and microwave-assisted approaches, contributes to the advancement of organic chemistry and the development of novel drugs and materials (Roh et al., 2012), (Mirzaei et al., 2008), (Nasrollahzadeh et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)20-11-4-2-1-3-9(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYWOTGHOXXCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

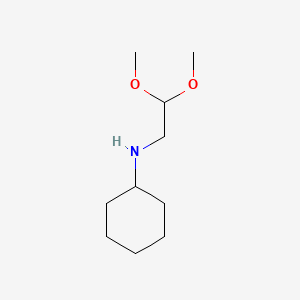


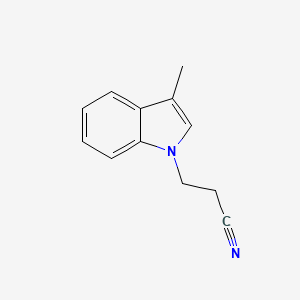

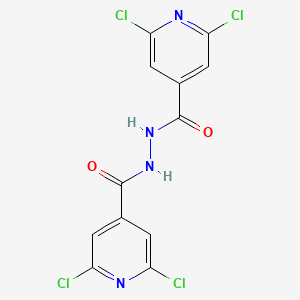

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)
